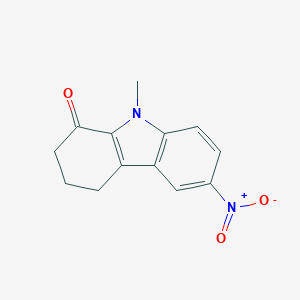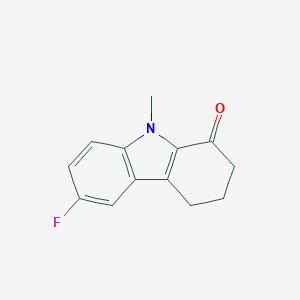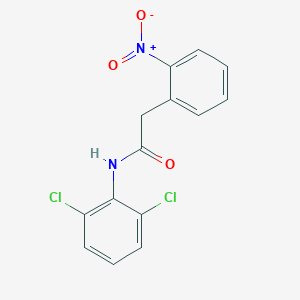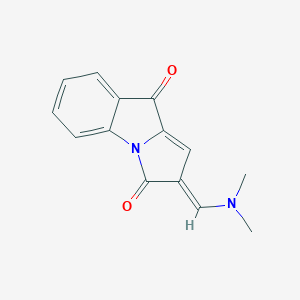
2-((DIMETHYLAMINO)METHYLENE)-3H-PYRROLO(1,2-A)INDOLE-3,9(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(Dimethylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is a complex organic compound with the molecular formula C14H12N2O2. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound of particular interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((DIMETHYLAMINO)METHYLENE)-3H-PYRROLO(1,2-A)INDOLE-3,9(2H)-DIONE typically involves the reaction of indole derivatives with dimethylformamide dimethyl acetal (DMFDMA). One common method includes the following steps :
Starting Materials: Indole derivative and DMFDMA.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: The indole derivative is dissolved in a suitable solvent like dichloromethane. DMFDMA is then added dropwise to the solution. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction
Eigenschaften
CAS-Nummer |
155473-74-8 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26g/mol |
IUPAC-Name |
(2E)-2-(dimethylaminomethylidene)pyrrolo[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15(2)8-9-7-12-13(17)10-5-3-4-6-11(10)16(12)14(9)18/h3-8H,1-2H3/b9-8+ |
InChI-Schlüssel |
XTONMKJWXCEIEE-CMDGGOBGSA-N |
SMILES |
CN(C)C=C1C=C2C(=O)C3=CC=CC=C3N2C1=O |
Isomerische SMILES |
CN(C)/C=C/1\C=C2C(=O)C3=CC=CC=C3N2C1=O |
Kanonische SMILES |
CN(C)C=C1C=C2C(=O)C3=CC=CC=C3N2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


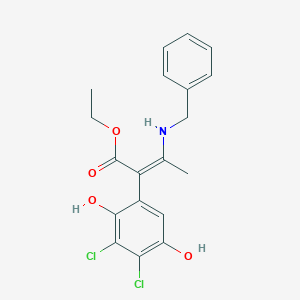
![1,2-Cyclohexanedione 1-{[4-(cyclohexyloxy)phenyl]hydrazone}](/img/structure/B421166.png)
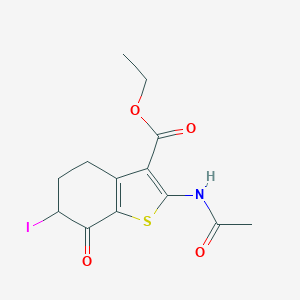
![4-decyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B421174.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B421175.png)
![N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)adamantane-1-carboxamide](/img/structure/B421177.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide](/img/structure/B421178.png)
![1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol](/img/structure/B421180.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)pentanamide](/img/structure/B421182.png)
![N-(2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-trien-8-yl)-2-(tert-butylamino)acetamide](/img/structure/B421184.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol](/img/structure/B421187.png)
